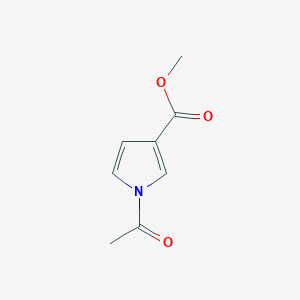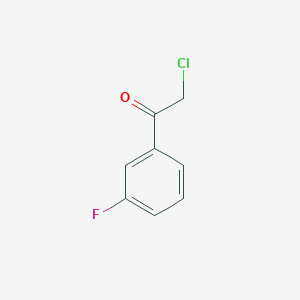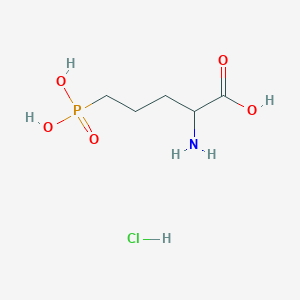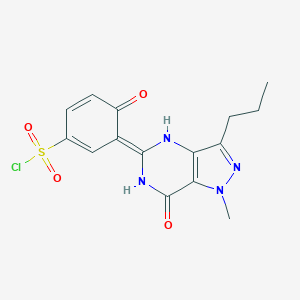
2-(Allylamino)-4-fluorobenzoic acid
Descripción general
Descripción
2-(Allylamino)-4-fluorobenzoic acid: is an organic compound with the molecular formula C10H10FNO2 It is a derivative of anthranilic acid, where the amino group is substituted with an allyl group and a fluorine atom is attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Allylamino)-4-fluorobenzoic acid typically involves the following steps:
N-allylation: The starting material, 4-fluoroanthranilic acid, undergoes N-allylation using allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Allylamino)-4-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Formation of N-allyl-4-fluorobenzaldehyde or N-allyl-4-fluorobenzoic acid.
Reduction: Formation of N-allyl-4-fluoroaniline.
Substitution: Formation of various substituted anthranilic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Allylamino)-4-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: It is explored for its potential in creating novel materials with unique electronic properties.
Biological Studies: It serves as a probe in studying enzyme-substrate interactions and metabolic pathways involving anthranilic acid derivatives.
Mecanismo De Acción
The mechanism of action of 2-(Allylamino)-4-fluorobenzoic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The fluorine atom enhances its binding affinity and metabolic stability, making it a valuable compound in drug design.
Comparación Con Compuestos Similares
4-fluoroanthranilic acid: Lacks the allyl group, making it less versatile in synthetic applications.
N-allylanthranilic acid: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
Uniqueness: 2-(Allylamino)-4-fluorobenzoic acid is unique due to the presence of both the allyl group and the fluorine atom. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it a valuable compound for various applications.
Propiedades
Número CAS |
128992-69-8 |
|---|---|
Fórmula molecular |
C10H10FNO2 |
Peso molecular |
195.19 g/mol |
Nombre IUPAC |
4-fluoro-2-(prop-2-enylamino)benzoic acid |
InChI |
InChI=1S/C10H10FNO2/c1-2-5-12-9-6-7(11)3-4-8(9)10(13)14/h2-4,6,12H,1,5H2,(H,13,14) |
Clave InChI |
IXJOVYJNXHXTAF-UHFFFAOYSA-N |
SMILES |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
SMILES canónico |
C=CCNC1=C(C=CC(=C1)F)C(=O)O |
Sinónimos |
Benzoic acid, 4-fluoro-2-(2-propenylamino)- (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














